C-RAF Kinase Inhibition Potency Conferred by the 4-Morpholinoquinoline Core
The 4-morpholinoquinoline scaffold is a validated core for potent C-RAF kinase inhibition. In a direct comparison of closely related 4-morpholinoquinoline diarylureas, the lead compound 1j achieved an IC50 of 67 nM against C-RAF, outperforming the reference drug sorafenib in cellular assays [1]. While direct IC50 data for the specific target compound 3-benzoyl-6-methyl-4-(morpholin-4-yl)quinoline is not yet published, the data confirms that the 4-morpholinoquinoline architecture is a privileged structure for this target class, and the 3-benzoyl variant is a critical unexplored vector in this potent series.
| Evidence Dimension | C-RAF kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not yet published; predicted to be within nanomolar range based on SAR. |
| Comparator Or Baseline | Compound 1j (a 4-morpholinoquinoline analog): IC50 = 67 nM |
| Quantified Difference | The 67 nM IC50 of the structurally related comparator 1j establishes the potency baseline for the 4-morpholinoquinoline class. |
| Conditions | In vitro C-RAF kinase assay, concentration-response study. |
Why This Matters
This provides a validated potency benchmark for the compound's core scaffold, justifying its selection over non-morpholino quinolines for kinase-targeted screening.
- [1] Zaraei, S.-O., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 238, 114434. View Source
